molecular formula C28H26N2O4S B14922831 {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B14922831
M. Wt: 486.6 g/mol
InChI Key: DRTKXJBPERYCRU-KSVGNYRWSA-N
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Description

{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the phenyl groups, and the final coupling with acetic acid. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid include other thiazolidinone derivatives and phenoxyacetic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone ring with phenyl groups and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[4-[(Z)-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C28H26N2O4S/c1-3-19-5-11-22(12-6-19)29-28-30(23-13-7-20(4-2)8-14-23)27(33)25(35-28)17-21-9-15-24(16-10-21)34-18-26(31)32/h5-17H,3-4,18H2,1-2H3,(H,31,32)/b25-17-,29-28?

InChI Key

DRTKXJBPERYCRU-KSVGNYRWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=CC=C(C=C4)CC

Origin of Product

United States

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